4(1H)-Quinazolinone, 2-(2-furanyl)-2,3-dihydro-1-(2-methoxyphenyl)-
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Overview
Description
2-(Furan-2-yl)-1-(2-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound that features a quinazolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-1-(2-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzamide with 2-methoxybenzaldehyde in the presence of an acid catalyst to form an intermediate Schiff base. This intermediate then undergoes cyclization with furan-2-carboxylic acid under reflux conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yl)-1-(2-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) and nitrating agents (e.g., HNO3) are used under controlled conditions.
Major Products
Oxidation: Furanones and quinazolinone derivatives.
Reduction: Dihydroquinazolinones.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2-(Furan-2-yl)-1-(2-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)-1-(2-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(Furan-2-yl)-1-phenyl-2,3-dihydroquinazolin-4(1H)-one: Similar structure but lacks the methoxy group.
2-(Thiophen-2-yl)-1-(2-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one: Similar structure but with a thiophene ring instead of a furan ring.
2-(Furan-2-yl)-1-(2-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
The presence of both the furan and methoxyphenyl groups in 2-(Furan-2-yl)-1-(2-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one contributes to its unique chemical properties and potential applications. These functional groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
106059-70-5 |
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Molecular Formula |
C19H16N2O3 |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
2-(furan-2-yl)-1-(2-methoxyphenyl)-2,3-dihydroquinazolin-4-one |
InChI |
InChI=1S/C19H16N2O3/c1-23-16-10-5-4-9-15(16)21-14-8-3-2-7-13(14)19(22)20-18(21)17-11-6-12-24-17/h2-12,18H,1H3,(H,20,22) |
InChI Key |
QPIGAULJZNNNEH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C(NC(=O)C3=CC=CC=C32)C4=CC=CO4 |
Origin of Product |
United States |
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